N-Methylpropan-2-imine N-oxide
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Overview
Description
N-Methylpropan-2-imine N-oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpropan-2-imine N-oxide can be synthesized through the oxidation of N-Methylpropan-2-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions often include a basic environment to facilitate the formation of the N-oxide. For instance, treating N-Methylpropan-2-imine with hydrogen peroxide in the presence of a base results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow processes. One such method involves the use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . This method is considered safer, greener, and more efficient compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-Methylpropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine, N-Methylpropan-2-amine, using electrochemical hydrogenation.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) in the presence of a base.
Reduction: Electrochemical hydrogenation using a suitable catalyst and reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: N-Methylpropan-2-amine.
Substitution: Substituted imine derivatives.
Scientific Research Applications
N-Methylpropan-2-imine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Methylpropan-2-imine N-oxide involves its ability to act as both an oxidizing and reducing agent under different conditions. The N-oxide group can participate in intramolecular elimination reactions, such as the Cope elimination, where it acts as a base to facilitate the formation of alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropan-2-imine: The parent compound without the N-oxide group.
N-Methylpropan-2-amine: The reduced form of N-Methylpropan-2-imine N-oxide.
Other Imines: Compounds with similar imine groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the imine and N-oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
72552-73-9 |
---|---|
Molecular Formula |
C4H9NO |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N-methylpropan-2-imine oxide |
InChI |
InChI=1S/C4H9NO/c1-4(2)5(3)6/h1-3H3 |
InChI Key |
RZMUEDPRCNHRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+](C)[O-])C |
Origin of Product |
United States |
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